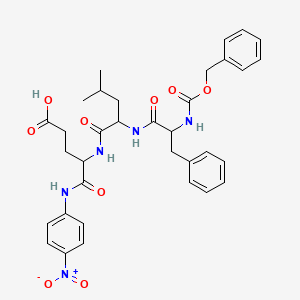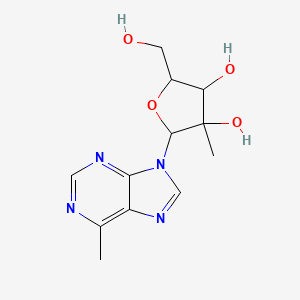
5-(Hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is a bioactive compound used in biomedicine to treat various diseases. It exhibits potent antiviral activity against certain types of viruses by inhibiting their replication. Additionally, it has been investigated as a potential therapeutic agent for certain cancers and autoimmune diseases due to its ability to modulate immune responses.
Vorbereitungsmethoden
The synthesis of 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine involves several steps. The starting material is typically a purine derivative, which undergoes a series of chemical reactions to introduce the ribofuranosyl group and the methyl group at specific positions. The reaction conditions often involve the use of protecting groups to ensure selective reactions at the desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where specific groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. .
Wissenschaftliche Forschungsanwendungen
9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in treating viral infections, certain cancers, and autoimmune diseases.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
The mechanism of action of 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine involves its incorporation into the DNA or RNA of viruses, leading to the inhibition of viral replication. It targets specific enzymes involved in nucleic acid synthesis, thereby preventing the proliferation of viruses. In cancer cells, it induces apoptosis (programmed cell death) by interfering with DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is unique due to its specific structure and bioactivity. Similar compounds include:
9-(2-Deoxy-Beta-D-Ribofuranosyl)-6-Methylpurine: This compound also has antiviral and anticancer properties but differs in its ribose moiety.
2’-C-Methyl-beta-D-6-methylpurine riboside: Another similar compound with slight structural variations that affect its bioactivity. The uniqueness of 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine lies in its specific modifications that enhance its therapeutic potential.
Eigenschaften
Molekularformel |
C12H16N4O4 |
|---|---|
Molekulargewicht |
280.28 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O4/c1-6-8-10(14-4-13-6)16(5-15-8)11-12(2,19)9(18)7(3-17)20-11/h4-5,7,9,11,17-19H,3H2,1-2H3 |
InChI-Schlüssel |
XHWRGILBOVPBLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


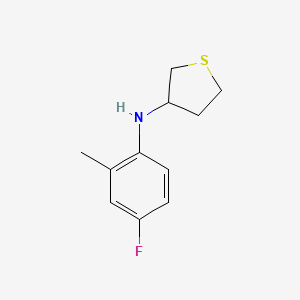
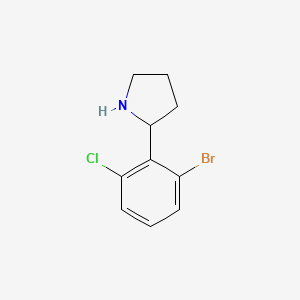
![8-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B15094002.png)

![2-Ethyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15094006.png)
![4,5,15,16-Tetramethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,14-diol](/img/structure/B15094007.png)
![(14-Ethyl-20-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl) acetate](/img/structure/B15094012.png)
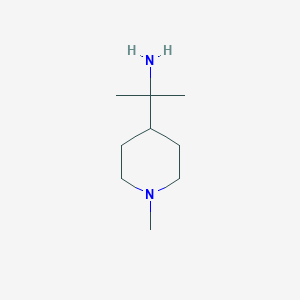

![6-chloro-N4-[2-(dimethylamino)ethyl]pyrimidine-4,5-diamine](/img/structure/B15094034.png)

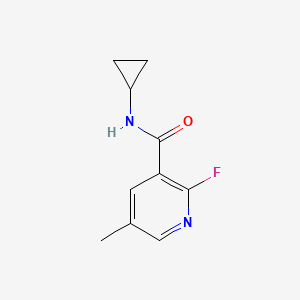
![5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15094053.png)
